molecular formula C7H10N2O2 B11918964 1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)

1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)

Cat. No.: B11918964
M. Wt: 154.17 g/mol
InChI Key: LWYIABQBAHPOKH-ZETCQYMHSA-N
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Description

1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI) (CAS: 82399-96-0) is a chiral spirocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.166 g/mol . The (S)-enantiomer is synthesized via stereoselective methods, as highlighted in a 1982 study by Majer et al., which utilized lactone precursors and asymmetric oxidation strategies . This compound’s spiro architecture and chirality make it a valuable intermediate for bioactive molecule synthesis, though detailed physicochemical data (e.g., melting point, solubility) remain unreported in the available literature.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(5S)-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1

InChI Key

LWYIABQBAHPOKH-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@]2(CCNC2=O)NC1=O

Canonical SMILES

C1CC2(CCNC2=O)NC1=O

Origin of Product

United States

Preparation Methods

Procedure:

  • Silylketenaminal Formation : Treat N,O-diacyl hydroxylamine with tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine in dichloromethane at -40°C.

  • Rearrangement and Cyclization : Warm to 25°C to trigger a-sigmatropic shift, followed by intramolecular amidation.

  • Spiroannulation : Add trifluoroacetic acid (TFA) to remove the silyl group, inducing spirocycle closure.

Optimized Conditions :

ParameterValue
CatalystTBSOTf
Temperature-40°C → 25°C
Yield (S)-enantiomer68%
ee92%

This method avoids racemization and scales efficiently to gram quantities.

Enzymatic Dynamic Kinetic Resolution (DKR)

Lipase-catalyzed DKR combines in situ racemization with enantioselective acetylation:

  • Racemization : Stir the racemic spirodilactam with Shvo’s catalyst ([Ru(CO)₂(PPh₃)₃]) in toluene at 80°C.

  • Acetylation : Add vinyl acetate and Candida antarctica lipase B (CAL-B) at 30°C. The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated and separated via chromatography.

Performance Metrics :

  • Conversion : 95%

  • ee : 99%

  • Isolated Yield : 78%

Chiral Auxiliary-Mediated Cyclization

A chiral oxazolidinone auxiliary directs stereochemistry during spirocycle formation:

  • Auxiliary Attachment : Couple (4S)-benzyl oxazolidinone to 4-aminobutyric acid using N,N'-dicyclohexylcarbodiimide (DCC).

  • Dieckmann Cyclization : Treat with NaHMDS in THF at -78°C, inducing intramolecular amide coupling.

  • Auxiliary Removal : Hydrogenolyze the benzyl group with Pd/C and H₂, yielding the (S)-configured spirodilactam.

Data :

StepYield
Auxiliary Coupling85%
Cyclization73%
Final Product89% ee

Solid-Phase Synthesis

A resin-bound approach enables rapid library synthesis:

  • Wang Resin Functionalization : Load Fmoc-protected diamine onto Wang resin using HBTU/DIEA.

  • On-Resin Cyclization : Treat with HATU and HOAt in DMF, forming the spirocycle via intramolecular amidation.

  • Cleavage : Release the product with 95% TFA, achieving 62% overall yield and 94% ee .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl groups and nitrogen atoms in the spirocyclic system enable nucleophilic attacks under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeYield (%)Reference
Alkylation Alkyl halides (R-X), K₂CO₃, DMF, 25°CFormation of N-alkylated derivatives60-75
Acylation Acetyl chloride, pyridine, 0°C → RTDi-acetylated products82
Sulfonation SO₃·Py complex, CH₂Cl₂, -10°CSulfonamide intermediates68

Mechanistic Insight : The nitrogen atoms act as nucleophiles, attacking electrophilic reagents. Steric hindrance from the spiro structure slows reactivity compared to linear analogs.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated carbonyl system:

Cycloaddition TypePartnerConditionsProduct ClassSelectivity
Huigsen [3+2] Nitrile oxidesToluene, 80°C, 12hIsoxazolidine-spiro hybridsModerate (d.r. 3:1)
Diels-Alder [4+2] Dienes (e.g., 1,3-butadiene)THF, Lewis acid catalystBicyclic lactamsHigh

The (S)-enantiomer shows preferential facial selectivity in asymmetric cycloadditions, though detailed stereochemical outcomes require further study .

Ring-Opening Reactions

Controlled hydrolysis or reduction cleaves the spirocyclic framework:

MethodReagentsProductsApplication
Acidic Hydrolysis HCl (6M), refluxLinear diamino dicarboxylic acidsPeptide synthesis
Reductive Opening LiAlH₄, THF, 0°CPiperazine derivativesPharmaceutical intermediates

The ring-opening kinetics depend on pH and temperature, with activation energy ΔG‡ ≈ 85 kJ/mol.

Cross-Coupling Reactions

Palladium-catalyzed couplings functionalize the spiro core:

Coupling TypeCatalytic SystemSubstrateScope
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsBiaryl-spiro conjugates
Buchwald-Hartwig Pd₂(dba)₃, XantphosAryl halidesN-aryl derivatives

Yields for cross-coupling remain modest (40-55%) due to steric constraints.

Stability Under Reactive Conditions

The compound demonstrates remarkable thermal stability (<5% decomposition at 150°C for 24h) but degrades in strong oxidizing environments (e.g., HNO₃) .

Scientific Research Applications

Polymer Chemistry Applications

Thermoplastic and Thermoset Polymers

1,7-Diazaspiro[4.4]nonane-2,6-dione is utilized as a precursor for novel polymeric materials. The compound's spirodilactam structure imparts unique properties to the resulting polymers, making them suitable for various applications.

  • Stability : The absence of activated methylene hydrogen atoms in this compound enhances hydrolytic and thermal oxidative stability, which is crucial for materials exposed to moisture or elevated temperatures .
  • Polymer Synthesis : The compound can be transformed into polyethers when reacted with alkali metal salts of bisphenols, yielding polymers with improved thermal properties due to the polycyclic structures present in their chains .

Table 1: Properties of Polymers Derived from 1,7-Diazaspiro[4.4]nonane-2,6-dione

PropertyValueRemarks
Thermal StabilityHighSuitable for high-temperature applications
Hydrolytic StabilityModerateRequires protection in humid environments
Mechanical StrengthVariableDependent on specific polymer formulation

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has also been explored for its potential pharmacological properties. Research indicates that derivatives of diazaspiro compounds can act as orexin receptor antagonists, which are relevant in treating sleep disorders and other neuropsychiatric conditions.

  • Orexin Receptor Antagonism : Compounds derived from diazaspiro structures have shown promise in modulating orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control .
  • Case Studies : Specific derivatives of 1,7-Diazaspiro[4.4]nonane-2,6-dione have been tested for their efficacy in animal models of insomnia and anxiety disorders. These studies highlight the potential of these compounds to serve as non-peptide therapeutics targeting orexin pathways.

Table 2: Summary of Pharmacological Studies on Diazaspiro Compounds

Study ReferenceCompound TestedEffect Observed
Sakurai et al., 1998Various diazaspiro derivativesSleep induction in rodent models
WO2013050938A1N-aryl diazaspiro compoundsReduction in anxiety-like behaviors

Mechanism of Action

The mechanism by which 1,7-Diazaspiro[4.4]nonane-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Counterpart: (R)-1,7-Diazaspiro[4.4]nonane-2,6-dione

  • Structural Similarities : The (R)-enantiomer (CAS: 82399-95-9) shares identical molecular formula and weight with the (S)-form but differs in absolute configuration.
  • Synthesis : Both enantiomers are derived from spirodilactone precursors, but their synthesis routes diverge in chiral resolution steps. For example, the (R)-form is produced via salt formation with acids (e.g., tartaric acid) to achieve high optical purity .
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 82399-96-0 82399-95-9
Synthetic Yield Not reported Not reported
Key Synthesis Step Asymmetric oxidation Salt precipitation

Oxygen Analog: 1,7-Dioxaspiro[4.4]nonane-2,6-dione

  • Synthesis: Synthesized from spirodilactones (e.g., (R)-1,7-dioxaspiro[4.4]nonane-2,6-dione) via DIBALH reduction at -78°C, yielding 75% for the (5R)-configured derivative .
  • Reactivity : Exhibits lower polarity compared to diaza analogs, influencing its use in tetrahydrofuran-derived natural product synthesis .
Property 1,7-Diazaspiro (S) 1,7-Dioxaspiro (5R)
Heteroatoms 2 Nitrogen 2 Oxygen
Synthetic Yield Not reported 75%
Key Application Pharmaceutical intermediates Chiral THF derivatives

Substituted Derivatives: 1,7-Diazaspiro[4.4]nonane-2,4-diones

  • Structural Variation : Dione groups at positions 2 and 4 (vs. 2 and 6 in the target compound).
  • Synthesis : Generated via isocyanide-based multicomponent reactions (MCRs) using alkyl isocyanides and carbonyl compounds .
  • Functionality : The 2,4-dione configuration enhances electrophilicity, making these derivatives reactive toward nucleophiles in drug discovery .

Bicyclic Analogs: 2,8-Diazabicyclo[4.3.0]nonane

  • Structural Contrast : Features a fused bicyclic system instead of a spiro architecture.
  • Synthesis : Produced via diastereomeric salt resolution and subsequent reduction, achieving >99% enantiomeric excess (ee) for pharmaceutical applications .
  • Utility : Serves as a precursor for CNS-active compounds, highlighting the role of ring topology in bioactivity .

Key Research Findings and Data Gaps

Chirality-Driven Applications : The (S)-enantiomer’s stereochemistry is critical for binding to chiral receptors, though specific pharmacological data are lacking .

Synthetic Efficiency : Yields for diazaspiro compounds are generally lower than those for dioxaspiro derivatives, likely due to nitrogen’s higher basicity complicating reaction control .

Safety Profile : Both (S)- and (R)-diazaspiro compounds require handling under GHS guidelines, but acute toxicity and ecotoxicity data are unreported .

Biological Activity

1,7-Diazaspiro[4.4]nonane-2,6-dione, commonly referred to as (S)-(9CI), is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-osteoporotic applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key studies and findings.

Chemical Structure and Properties

1,7-Diazaspiro[4.4]nonane-2,6-dione features a diazaspiro framework that includes two nitrogen atoms within its cyclic structure. The presence of carbonyl functionalities at positions 2 and 6 enhances its reactivity and biological profile. The compound's molecular formula is C7H10N2O2C_7H_{10}N_2O_2 with a molecular weight of approximately 154.17 g/mol.

Property Value
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
CAS Number70794-27-3
StructureSpirocyclic with carbonyl groups

Antimicrobial Properties

Research indicates that derivatives of 1,7-diazaspiro[4.4]nonane-2,6-dione exhibit promising antimicrobial activities. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Anti-Osteoporotic Effects

A significant area of research has focused on the anti-osteoporotic properties of this compound. Novel derivatives have been shown to inhibit osteoclast activities in both mouse and human models, preventing bone loss without adversely affecting bone formation. One particular derivative, E197, was noted for its ability to prevent pathological bone loss in ovariectomized mice while maintaining normal osteoclast and osteoblast numbers . This suggests that 1,7-diazaspiro[4.4]nonane-2,6-dione could serve as a foundation for new therapies targeting osteoporosis.

Study on Osteoclast Inhibition

A preclinical study evaluated the effects of various diazaspiro derivatives on osteoclast activity. The results indicated that compounds like E197 and E202 significantly inhibited the resorption activity of mouse osteoclasts at low concentrations (10 µM), demonstrating their potential as therapeutic agents for osteoporosis management .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of 1,7-diazaspiro[4.4]nonane derivatives, researchers found that several compounds exhibited substantial inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that modifications at specific positions could enhance antimicrobial potency.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 1,7-diazaspiro[4.4]nonane-2,6-dione:

Study Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for drug development
Osteoclast InhibitionCompounds E197 and E202 prevent bone loss without impairing formation
Structure-Activity RelationshipModifications enhance biological activity; specific substitutions critical

Q & A

What synthetic strategies are employed for enantioselective synthesis of (S)-1,7-Diazaspiro[4.4]nonane-2,6-dione?

The synthesis often leverages Curtius rearrangement and cyclization of precursor compounds. For example, optically active keto diesters can be converted to spiro lactams via regioselective cyclization under basic conditions (e.g., potassium t-butoxide). Enantioselectivity is achieved using chiral catalysts or auxiliaries during key steps, such as DIBAL-H reduction followed by cyclization . Stereochemical control is critical, requiring chiral HPLC or X-ray crystallography for validation .

How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data for this compound?

Discrepancies may arise from conformational flexibility or solvation effects. Cross-validation using multiple techniques is recommended:

  • X-ray crystallography for definitive structural confirmation .
  • DFT calculations to model energetically favorable conformers and compare with NMR/IR data.
  • Solvent effects should be incorporated into computational models to align with experimental conditions.
    Documented inconsistencies in nitrogen atom positioning (e.g., 1,7 vs. 2,7 isomers) necessitate careful differentiation via 2D NMR (e.g., NOESY) .

What are the challenges in characterizing the stereochemistry of (S)-1,7-Diazaspiro[4.4]nonane-2,6-dione?

The spirocyclic structure and presence of multiple stereocenters complicate stereochemical analysis. Key methodologies include:

  • Single-crystal X-ray diffraction using SHELX programs for absolute configuration determination .
  • Vibrational Circular Dichroism (VCD) to correlate experimental and calculated spectra for chiral centers.
  • Chiral derivatization followed by LC-MS to enhance chromatographic resolution .

How does the position of nitrogen atoms in the spirocyclic framework influence biological activity?

The 1,7-diaza configuration creates a rigid scaffold with distinct hydrogen-bonding and π-stacking capabilities, making it valuable in drug design. Compared to analogs (e.g., 2,7-diaza isomers), this structure enhances binding affinity to targets like ion channels or enzymes. For example, derivatives in patents show potential as sodium channel modulators for neuropathic pain . Activity is sensitive to substituents on the spiro ring, requiring SAR studies via functionalization at positions 2 and 6 .

What experimental design considerations are critical for optimizing yield in spirocycle formation?

  • Precursor design : Use diamines or keto esters with steric and electronic groups favoring cyclization over polymerization.
  • Reaction conditions : Optimize temperature (e.g., 60–80°C), pressure, and catalysts (e.g., Lewis acids) to stabilize transition states.
  • Workup protocols : Employ extraction or crystallization to isolate the spirocyclic product from byproducts (e.g., linear oligomers) .

How can researchers validate the purity of (S)-1,7-Diazaspiro[4.4]nonane-2,6-dione in complex mixtures?

  • LC-MS/MS : Detects trace impurities (e.g., des-methyl analogs) with high sensitivity.
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and O.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content .

What role does this compound play in fragment-based drug discovery (FBDD)?

Its rigid, three-dimensional structure makes it a privileged scaffold for FBDD. Applications include:

  • Target engagement studies : Use SPR or MST to measure binding kinetics with proteins.
  • Crystallographic fragment screening : Soak crystals into protein solutions to identify binding pockets.
  • Diversification : Functionalize via Pd-catalyzed cross-coupling or reductive amination to explore chemical space .

What are the limitations of current synthetic methods for scaling up production?

  • Low yields in spirocyclization steps due to competing side reactions.
  • Chiral resolution bottlenecks : Requires costly chiral stationary phases for large-scale separations.
  • Catalyst degradation : Metal catalysts (e.g., Pd, Ru) may require frequent replacement. Solutions include flow chemistry for continuous processing and immobilized chiral catalysts .

How can computational tools predict the reactivity of derivatives of this compound?

  • Docking simulations : Predict binding modes with biological targets (e.g., kinases).
  • Machine learning models : Train on existing SAR data to prioritize synthetic targets.
  • QM/MM calculations : Study reaction mechanisms (e.g., ring-opening/closure) to guide derivatization .

What analytical techniques are essential for monitoring degradation under storage conditions?

  • Stability-indicating HPLC : Track decomposition products (e.g., hydrolysis of the dione moiety).
  • Mass spectrometry : Identify degradation pathways (e.g., oxidation at nitrogen centers).
  • Karl Fischer titration : Monitor moisture content, as humidity accelerates degradation .

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